molecular formula C20H21NO4 B2603309 (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid CAS No. 1303993-81-8

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid

Cat. No. B2603309
CAS RN: 1303993-81-8
M. Wt: 339.391
InChI Key: RUDHGDWNJABZLC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid, also known as Fmoc-L-lysine, is a derivative of lysine that is widely used in the field of peptide chemistry. It is a white powder with a molecular weight of 437.53 g/mol and a melting point of 92-94°C. Fmoc-L-lysine is commonly used as a building block for the synthesis of peptides and proteins, due to its ability to protect the amine group of lysine during peptide synthesis.

Scientific Research Applications

Solid Phase Peptide Synthesis

Fmoc-amino acids, including (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid, are crucial in solid-phase peptide synthesis (SPPS). They provide a stable means to protect the amino group during the peptide chain assembly, allowing for sequential coupling of amino acids without interference from reactive side groups. Bleicher et al. (2000) reported on the synthesis of new linkers for SPPS that show higher acid stability compared to standard trityl resins, highlighting the importance of such compounds in the synthesis of peptides with high yield and purity (Bleicher, Lutz, & Wuethrich, 2000).

Protection of Hydroxy-Groups

The Fmoc group is also employed to protect hydroxy-groups in conjunction with acid- and base-labile protecting groups. Gioeli and Chattopadhyaya (1982) demonstrated the use of the Fmoc group for the protection of hydroxy-groups, showing its compatibility with a variety of other protecting groups and its ease of removal under mild conditions, preserving the integrity of other sensitive functional groups in the molecule (Gioeli & Chattopadhyaya, 1982).

Synthesis of Lipoic Acid Analogs

Kates et al. (2014) explored the synthesis of lipoic acid analogs by condensing natural and unnatural amino acids, including Fmoc-protected amino acids, with the carboxylic acid moiety of lipoic acid. This research aimed at discovering compounds with enhanced antioxidant and cytoprotective properties, showcasing the applicability of Fmoc-amino acids in the development of therapeutically valuable compounds (Kates, Casale, Baguisi, & Beeuwkes, 2014).

Development of Novel Fluorescence Probes

Setsukinai et al. (2003) utilized derivatives of Fmoc-amino acids in the synthesis of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes selectively detect highly reactive oxygen species, offering tools for studying the roles of ROS in biological and chemical applications. The study demonstrates the utility of Fmoc-amino acids in creating sensitive and selective probes for scientific research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDHGDWNJABZLC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid

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